molecular formula C21H29N3O2 B10942907 N-cyclooctyl-1-[(2,4-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxamide

N-cyclooctyl-1-[(2,4-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxamide

Cat. No.: B10942907
M. Wt: 355.5 g/mol
InChI Key: ZRWOMFYLNKATPA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclooctyl-1-[(2,4-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxamide typically involves multiple steps, starting with the preparation of the pyrazole ring The pyrazole ring can be synthesized through the cyclization of appropriate precursors under controlled conditionsCommon reagents used in these reactions include thionyl chloride, triethylamine, and various solvents such as 1,4-dioxane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-cyclooctyl-1-[(2,4-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-cyclooctyl-1-[(2,4-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antiproliferative agent.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclooctyl-1-[(2,4-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclooctyl-1-[(2,4-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxamide stands out due to its unique combination of cyclooctyl and dimethylphenoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C21H29N3O2

Molecular Weight

355.5 g/mol

IUPAC Name

N-cyclooctyl-1-[(2,4-dimethylphenoxy)methyl]pyrazole-3-carboxamide

InChI

InChI=1S/C21H29N3O2/c1-16-10-11-20(17(2)14-16)26-15-24-13-12-19(23-24)21(25)22-18-8-6-4-3-5-7-9-18/h10-14,18H,3-9,15H2,1-2H3,(H,22,25)

InChI Key

ZRWOMFYLNKATPA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OCN2C=CC(=N2)C(=O)NC3CCCCCCC3)C

Origin of Product

United States

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